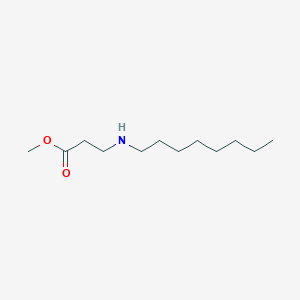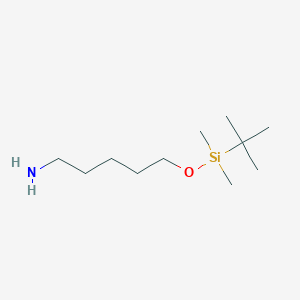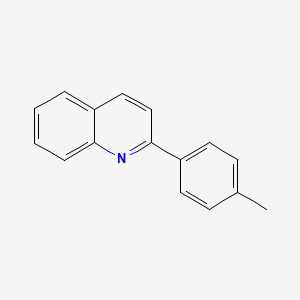![molecular formula C7H7Cl2N3 B3119098 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 24638-21-9](/img/structure/B3119098.png)
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride
概要
説明
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that features both imidazole and pyridine rings
作用機序
Target of Action
It is known to be a precursor to pyridine-containing ligands . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the targets could be various proteins or enzymes in the body.
Mode of Action
As an alkylating agent , 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride can transfer its alkyl group to its target molecule This process can alter the target’s structure and function, leading to various downstream effects
Biochemical Pathways
As a precursor to pyridine-containing ligands , it may be involved in a variety of biochemical reactions depending on the specific ligands it forms and their respective targets.
Result of Action
As an alkylating agent , it could potentially alter the function of its target molecules, leading to various cellular effects.
Action Environment
It is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.
生化学分析
Biochemical Properties
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride plays a crucial role in biochemical reactions, particularly as an alkylating agent. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with DNA polymerases, leading to the modification of DNA strands. This interaction is primarily due to the alkylating nature of the compound, which allows it to form covalent bonds with nucleophilic sites on biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by disrupting the normal function of cellular proteins and enzymes involved in cell survival pathways . Additionally, it can affect gene expression by modifying the DNA structure, leading to changes in transcriptional activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and proteins, leading to enzyme inhibition or activation. The compound’s alkylating properties enable it to form covalent bonds with nucleophilic sites on DNA and proteins, resulting in the inhibition of DNA replication and transcription . This can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm to the animal.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the levels of various metabolites, leading to changes in cellular metabolism. For example, it can increase the production of reactive oxygen species (ROS), which can further induce cellular damage and apoptosis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects more prominently.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride typically involves the reaction of 2-chloromethylpyridine with imidazole derivatives. One common method involves the use of 2-chloromethylpyridine hydrochloride as a starting material, which is then reacted with imidazole in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization Reactions: It can form additional ring structures through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium methoxide, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve solvents like methanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation reactions can produce N-oxides .
科学的研究の応用
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties
類似化合物との比較
Similar Compounds
2-Chloromethylpyridine: A precursor in the synthesis of 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications.
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine: A related compound with different substituents on the pyridine ring
Uniqueness
This compound is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-6-10-5-2-1-3-9-7(5)11-6;/h1-3H,4H2,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNLNCVIKIKSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24638-21-9 | |
| Record name | 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)


